molecular formula C17H17NO3 B5831416 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide

Cat. No. B5831416
M. Wt: 283.32 g/mol
InChI Key: HIWDDRWRWBHZPV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, polarity, and reactivity .

Scientific Research Applications

Analogue of Capsaicin in Pain Management

The compound has been studied as an analogue of capsaicin, which is known for its applications in pain management . The structural modification of capsaicin to include a 1,3-benzodioxole ring could potentially lead to new insights into the treatment of chronic pain and inflammation.

Anticancer Activity

Researchers have synthesized derivatives of 1-benzo[1,3]dioxol-5-yl-indoles, which show promise in anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide could serve as a scaffold for developing new anticancer agents.

Psychotherapy Adjunct

Compounds derived from the 1,3-benzodioxole class, which includes N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide, have been explored as potential alternatives to MDMA in psychotherapy, especially for treating PTSD . Their entactogenic properties could make them suitable for therapeutic use.

Biochemical Research

The compound’s structure has been utilized in biochemical research to understand molecular interactions, such as hydrogen bonding and crystal packing, which are crucial for drug design and development .

Materials Science

In materials science, derivatives of the 1,3-benzodioxole moiety have been used to synthesize compounds with potential applications in the development of new materials with unique properties .

Chemical Engineering

In chemical engineering, the compound’s derivatives have been used to explore new synthetic pathways and catalytic processes, which can lead to more efficient and environmentally friendly production methods .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)7-11)17(19)18-9-13-4-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWDDRWRWBHZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322101
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

702650-85-9
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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